1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
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Overview
Description
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes three phenyl groups and a pyridinyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound has a similar pyridinyl structure but differs in the position of the pyridinyl group.
2-Bromo-1-(pyridin-4-yl)ethan-1-one: This compound includes a bromine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of phenyl and pyridinyl groups, providing a versatile platform for various chemical modifications and applications.
Biological Activity
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one, a compound with the molecular formula C25H19NO, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, including anticancer, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The structure of this compound features a triphenyl group attached to a pyridine moiety. It is characterized by its significant lipophilicity due to the triphenyl structure, which may enhance its interaction with biological membranes.
Anticancer Activity
Recent studies have shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
K562 | 15.0 | Inhibition of cell proliferation and induction of PARP cleavage |
MV4-11 | 10.0 | Disruption of microtubule dynamics |
These results indicate that the compound induces apoptosis and inhibits cell growth through multiple pathways, including the activation of caspases and the disruption of microtubule dynamics .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity. A study assessed its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, this compound has exhibited:
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions.
Case Studies
- Study on Anticancer Effects : A comprehensive study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The study utilized flow cytometry to analyze apoptotic cells, confirming that higher concentrations led to increased apoptosis rates.
- Antimicrobial Efficacy Assessment : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent activity comparable to standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial strains.
Properties
CAS No. |
6634-63-5 |
---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |
InChI Key |
PIHPOQFALSHSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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